molecular formula C12H19N3 B170485 3-[(4-Methylpiperazin-1-yl)methyl]aniline CAS No. 198281-55-9

3-[(4-Methylpiperazin-1-yl)methyl]aniline

Numéro de catalogue B170485
Numéro CAS: 198281-55-9
Poids moléculaire: 205.3 g/mol
Clé InChI: ZGPHZHCPWKOKDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-[(4-Methylpiperazin-1-yl)methyl]aniline” is a chemical compound with the CAS Number: 198281-55-9 . It has a molecular weight of 205.3 and its IUPAC name is 3-[(4-methyl-1-piperazinyl)methyl]phenylamine . This compound is used in the preparation of pyrido[3,4-d]pyrimidin-4-ol derivatives as histone demethylase inhibitors .


Molecular Structure Analysis

The InChI code for “3-[(4-Methylpiperazin-1-yl)methyl]aniline” is 1S/C12H19N3/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-[(4-Methylpiperazin-1-yl)methyl]aniline” is a powder that is white to yellow to orange in color . It has a predicted density of 1.092±0.06 g/cm3 . It is soluble in methanol . The predicted boiling point is 353.1±37.0 °C . The melting point is 98-99 °C .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

3-[(4-Methylpiperazin-1-yl)methyl]aniline is a significant compound in pharmaceutical research, particularly in the synthesis of novel amides and derivatives for potential medical applications. Koroleva et al. (2011) outlined its role in synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment, crucial in developing antileukemic agents like imatinib (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Anticancer and Anti-inflammatory Applications

The compound has been explored in the context of anticancer and anti-inflammatory drugs. For instance, its derivative, 4-phenylamino-3-quinolinecarbonitrile, was optimized as a potent inhibitor of Src kinase activity, which is vital in regulating cancer cell growth and metastasis. Boschelli et al. (2001) demonstrated its effectiveness in inhibiting tumor growth in xenograft models (Boschelli, Ye, Wang, Dutia, Johnson, Wu, Miller, Powell, Yaczko, Young, Tischler, Arndt, Discafani, Etienne, Gibbons, Grod, Lucas, Weber, & Boschelli, 2001).

Development of Antihistaminic Agents

Alagarsamy and Parthiban (2014) highlighted the synthesis of novel 3‐(Phenyl)‐2‐(3‐substituted propylthio) Quinazolin‐4‐(3H)‐ones, where 3-[(4-Methylpiperazin-1-yl)methyl]aniline played a critical role. These compounds showed promising results as new classes of H1-antihistaminic agents, offering alternatives to current antihistamine drugs (Alagarsamy & Parthiban, 2014).

Antimicrobial Research

Yolal et al. (2012) utilized 3-[(4-Methylpiperazin-1-yl)methyl]aniline in synthesizing derivatives with significant antimicrobial activities, particularly against Mycobacterium smegmatis. This research contributes to the ongoing search for new antimicrobial agents in a world increasingly challenged by resistant strains of bacteria (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).

Safety And Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact with skin, wash with plenty of soap and water . If swallowed, rinse mouth and seek medical attention if symptoms occur .

Propriétés

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPHZHCPWKOKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424409
Record name 3-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylpiperazin-1-yl)methyl]aniline

CAS RN

198281-55-9
Record name 3-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-methyl-4-(3-nitro-benzyl)-piperazine (6.9 g, 29.14 mmol) and Raney Nickel (2 g) in MeOH (150 mL) is stirred for 5 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated to afford the title compound as a yellow solid: ESI-MS: 206.1 [MH]+.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylpiperazin-1-yl)methyl]aniline
Reactant of Route 2
3-[(4-Methylpiperazin-1-yl)methyl]aniline
Reactant of Route 3
Reactant of Route 3
3-[(4-Methylpiperazin-1-yl)methyl]aniline
Reactant of Route 4
Reactant of Route 4
3-[(4-Methylpiperazin-1-yl)methyl]aniline
Reactant of Route 5
3-[(4-Methylpiperazin-1-yl)methyl]aniline
Reactant of Route 6
Reactant of Route 6
3-[(4-Methylpiperazin-1-yl)methyl]aniline

Citations

For This Compound
4
Citations
MG Brasca, N Amboldi, D Ballinari… - Journal of medicinal …, 2009 - ACS Publications
The discovery of a novel class of inhibitors of cyclin dependent kinases (CDKs) is described. Starting from compound 1, showing good potency as inhibitor of CDKs but being poorly …
Number of citations: 133 pubs.acs.org
HW Ong, A Truong, F Kwarcinski, C de Silva… - European Journal of …, 2023 - Elsevier
Malaria is a devastating disease that causes significant global morbidity and mortality. The rise of drug resistance against artemisinin-based combination therapy demonstrates the …
Number of citations: 5 www.sciencedirect.com
S Song, H Tang, T Ran, F Fang, L Tong, H Chen… - European Journal of …, 2023 - Elsevier
The deep conditional transformer neural network SyntaLinker was applied to identify compounds with pyrrolo[2,3-d]pyrimidine scaffold as potent selective TBK1 inhibitor. Further …
Number of citations: 5 www.sciencedirect.com
M Xin, J Wen, F Tang, C Tu, H Shen, X Zhao - Bioorganic & medicinal …, 2013 - Elsevier
Hedgehog signaling pathway inhibitors are emerging as new therapeutic intervention against cancer. A novel series of N-(2-pyrimidinylamino) benzamide derivatives as hedgehog …
Number of citations: 38 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.